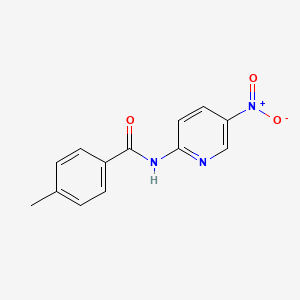

4-methyl-N-(5-nitropyridin-2-yl)benzamide

Description

Contextual Background of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in organic synthesis and medicinal chemistry. nih.gov This structural motif is present in a wide array of pharmaceutical agents with diverse therapeutic applications. Benzamide derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.com The amide linkage is a key feature, participating in hydrogen bonding interactions with biological targets such as enzymes and receptors. researchgate.net The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov

Significance of Pyridine-Based Heterocycles in Contemporary Chemical Synthesis and Biological Studies

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is another fundamental building block in the world of chemistry. nih.gov Its unique electronic properties, including its basicity and ability to participate in various chemical reactions, make it a valuable component in the synthesis of complex molecules. nih.gov In medicinal chemistry, the pyridine ring is a common feature in many approved drugs. acs.org The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. acs.org Furthermore, the pyridine scaffold can be readily functionalized at various positions, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov The incorporation of a nitro group onto the pyridine ring, as seen in nitropyridines, further enhances its chemical reactivity and potential for biological activity. mdpi.com

Rationale for Focused Investigation of 4-methyl-N-(5-nitropyridin-2-yl)benzamide

The focused investigation of This compound stems from the strategic combination of the aforementioned benzamide and nitropyridine scaffolds. The hypothesis is that by linking these two moieties, it may be possible to create a new chemical entity with unique properties and potential biological activities.

The 4-methyl group on the benzamide ring can influence the compound's lipophilicity and how it fits into the binding pockets of biological targets. The nitro group on the pyridine ring is a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyridine ring and the adjacent amide bond. This can impact the compound's reactivity and its ability to interact with biological macromolecules.

The specific arrangement of these functional groups in This compound provides a unique three-dimensional structure that can be explored for its potential to interact with a variety of biological targets. Research into analogous compounds, such as other substituted N-(nitropyridin-2-yl)benzamides, has shown that this class of molecules can exhibit interesting biological activities, including kinase inhibition. mdpi.com

Overview of Research Domains Pertaining to the Compound and its Analogs

Research into This compound and its analogs primarily falls within the domain of medicinal chemistry and drug discovery. The structural similarities to known biologically active compounds suggest that this molecule could be investigated for a range of potential therapeutic applications.

Key research domains include:

Anticancer Research: Many kinase inhibitors, which are a major class of anticancer drugs, contain similar heterocyclic scaffolds. researchgate.net The N-(5-nitropyridin-2-yl)amide moiety could potentially target the ATP-binding site of various kinases. mdpi.com

Antimicrobial Research: Both benzamide and pyridine derivatives have a history of being explored for their antibacterial and antifungal properties.

Neuroscience Research: Substituted benzamides are known to interact with central nervous system targets. nih.gov The specific substitution pattern of the target compound could lead to novel neurological activities.

Synthetic Chemistry: The development of efficient and scalable synthetic routes to produce This compound and its analogs is an active area of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(5-nitropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-9-2-4-10(5-3-9)13(17)15-12-7-6-11(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSOERFZBHGAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387889 | |

| Record name | 4-methyl-N-(5-nitropyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560078-54-8 | |

| Record name | 4-methyl-N-(5-nitropyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-methyl-N-(5-nitropyridin-2-yl)benzamide. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved.

Proton NMR (¹H NMR) Analysis of Characteristic Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The amide proton (N-H) is anticipated to appear as a broad singlet in the downfield region, typically between δ 10.0 and 12.0 ppm, with its exact position influenced by solvent and concentration.

The protons of the 5-nitropyridin-2-yl moiety are expected to show characteristic shifts and coupling patterns. The proton at the C6 position, adjacent to the nitro group, would likely be the most deshielded of the pyridine (B92270) ring protons, appearing as a doublet. The proton at the C3 position is expected to resonate as a doublet, coupled to the proton at C4. The proton at the C4 position would appear as a doublet of doublets, showing coupling to both the C3 and C6 protons.

On the p-toluoyl fragment, the aromatic protons are expected to appear as two distinct doublets in the range of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons will give rise to a sharp singlet, typically observed around δ 2.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | 10.0 - 12.0 | Broad Singlet | - |

| Pyridine H6 | ~9.2 | Doublet | ~2.5 |

| Pyridine H4 | ~8.5 | Doublet of Doublets | ~9.0, 2.5 |

| Pyridine H3 | ~8.3 | Doublet | ~9.0 |

| Benzoyl H2/H6 | ~7.9 | Doublet | ~8.2 |

| Benzoyl H3/H5 | ~7.3 | Doublet | ~8.2 |

| Methyl (CH₃) | ~2.4 | Singlet | - |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 165 ppm. The carbons of the nitropyridine ring are anticipated to resonate in the region of δ 110-160 ppm. The carbon bearing the nitro group (C5) would be significantly downfield, while the carbon attached to the amide nitrogen (C2) would also be deshielded.

For the p-toluoyl moiety, the quaternary carbon attached to the carbonyl group (C1') and the carbon bearing the methyl group (C4') are expected to have distinct chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region of δ 120-140 ppm. The methyl carbon will produce a signal in the upfield region, around δ 21 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | ~165 |

| Pyridine C2 | ~155 |

| Pyridine C6 | ~148 |

| Pyridine C4 | ~140 |

| Pyridine C5 | ~135 |

| Benzoyl C4' | ~142 |

| Benzoyl C1' | ~132 |

| Benzoyl C2'/C6' | ~129 |

| Benzoyl C3'/C5' | ~128 |

| Pyridine C3 | ~115 |

| Methyl (CH₃) | ~21 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful technique for identifying the key functional groups within a molecule and gaining insights into its conformational properties.

Identification of Key Functional Group Vibrations

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the amide, nitro, and aromatic functionalities. The N-H stretching vibration of the amide group is anticipated to appear as a sharp band in the region of 3300-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) is expected to be a strong absorption around 1670-1690 cm⁻¹. chemscene.com The N-H bending vibration (Amide II band) typically appears around 1520-1550 cm⁻¹.

The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) around 1500-1550 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) around 1330-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are also expected in the fingerprint region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Amide C=O Stretch (Amide I) | 1670 - 1690 | Strong (IR) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Amide N-H Bend (Amide II) | 1520 - 1550 | Medium-Strong (IR) |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong (IR) |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong (IR) |

| C-N Stretch | 1200 - 1350 | Medium |

Conformational Insights from Vibrational Spectra

The precise positions and shapes of the vibrational bands, particularly the Amide I and II bands, can provide insights into the conformation of the amide linkage and potential intramolecular hydrogen bonding. For instance, the presence of intramolecular hydrogen bonding between the amide proton and the nitrogen of the pyridine ring could lead to a shift in the N-H and C=O stretching frequencies. Theoretical calculations are often employed to complement experimental vibrational spectra and aid in the assignment of complex vibrational modes, providing a more detailed understanding of the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₃H₁₁N₃O₃, which corresponds to a molecular weight of approximately 257.25 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 257. The fragmentation of the molecular ion is likely to proceed through several characteristic pathways. A common fragmentation for benzamides is the cleavage of the amide bond. This would lead to the formation of the p-toluoyl cation at m/z 119 and a fragment corresponding to the 2-amino-5-nitropyridine (B18323) radical cation at m/z 139. Further fragmentation of the p-toluoyl cation can occur via the loss of a carbonyl group to yield the tolyl cation at m/z 91. The nitropyridine fragment may also undergo further fragmentation, such as the loss of NO₂.

| Predicted m/z | Predicted Fragment Identity |

|---|---|

| 257 | [M]⁺ (Molecular Ion) |

| 139 | [H₂N-C₅H₃N-NO₂]⁺ |

| 119 | [CH₃-C₆H₄-CO]⁺ |

| 91 | [CH₃-C₆H₄]⁺ |

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the properties of a compound. For this compound, X-ray crystallography provides the definitive method for this determination.

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including bond lengths, bond angles, and site ordering.

While a specific crystallographic information file (CIF) for this compound is not publicly available, analysis of closely related structures, such as other N-substituted benzamides and nitropyridine derivatives, allows for a predictive understanding of its solid-state conformation. mdpi.comresearchgate.netnih.govresearchgate.net For instance, the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, a compound with similar functional groups, was determined to be in an orthorhombic crystal system. nih.govnih.gov It is anticipated that the amide linkage in this compound would exhibit planarity, a common feature in benzanilide (B160483) structures. nih.gov The dihedral angle between the p-toluoyl ring and the nitropyridinyl moiety is a critical parameter that would be determined from such an analysis. In related benzamide (B126) structures, the dihedral angles between aromatic rings can vary significantly depending on the substitution patterns and the crystalline packing forces. mdpi.comnih.gov

A hypothetical table of crystallographic data, based on common findings for related benzamide derivatives, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 12 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, hydrogen bonding is expected to be a dominant feature. Specifically, N-H···O hydrogen bonds between the amide hydrogen and an oxygen atom of the nitro group on a neighboring molecule are highly probable. nih.govnih.gov Such interactions often lead to the formation of one-dimensional chains or more complex three-dimensional networks. nih.govnih.gov

Advanced Chromatographic Techniques for Research Sample Purity Assessment and Separation

The assessment of purity is a critical step in the characterization of a research compound. Advanced chromatographic techniques are the cornerstone of this process, offering high-resolution separation of the target compound from any impurities.

For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reversed-phase HPLC method would likely be employed, utilizing a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgptfarm.plresearchgate.netnih.govsielc.com Gradient elution, where the composition of the mobile phase is changed over time, would likely be necessary to ensure the separation of closely related impurities. nih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. sielc.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. researchgate.nethmdb.canist.govresearchgate.netnih.gov Given the molecular weight and functional groups of this compound, it may be amenable to GC analysis, possibly after a derivatization step to increase its volatility and thermal stability. nist.gov The high separation efficiency of capillary GC columns combined with the sensitive and selective detection offered by a mass spectrometer allows for the identification and quantification of trace impurities. nih.gov

The table below outlines a hypothetical set of parameters for an HPLC method for the purity analysis of this compound.

| Parameter | Typical Conditions |

| HPLC System | Agilent 1260 Infinity or similar |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Characterization of 4 Methyl N 5 Nitropyridin 2 Yl Benzamide

Density Functional Theory (DFT) Studies for Molecular Optimization and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode can be assigned to specific stretching, bending, or twisting motions of the atoms using Potential Energy Distribution (PED) analysis. researchgate.net For 4-methyl-N-(5-nitropyridin-2-yl)benzamide, characteristic vibrational modes would include N-H and C=O stretching of the amide group, symmetric and asymmetric stretching of the NO2 group, and various C-H and ring vibrations. researchgate.netresearchgate.net Comparing theoretical spectra with experimental data is a standard method for validating the accuracy of the computational model. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov Analysis would involve visualizing the electron density distribution of these orbitals to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions are key to understanding electron delocalization across the π-conjugated system and the nature of intramolecular hydrogen bonds, for instance, between the amide proton and the pyridine (B92270) nitrogen.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

An MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and nitro groups, as well as the pyridine nitrogen. Positive regions would likely be found around the amide N-H proton. nih.gov

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, often found in "push-pull" systems featuring electron-donating and electron-withdrawing groups connected by a π-system, can exhibit NLO properties. The title compound, with its methyl group (weakly donating) and nitro group (strongly withdrawing), has the structural motifs that could lead to NLO activity. Theoretical calculations can predict NLO parameters like the first-order hyperpolarizability (β), which quantifies the second-harmonic generation (SHG) response. nih.govresearchgate.netresearchgate.net Such predictions are valuable for screening new materials for applications in optoelectronics and photonics. nih.gov

Molecular Dynamics Simulations and Advanced Reactivity Descriptors

Molecular dynamics (MD) simulations and the calculation of advanced reactivity descriptors represent powerful computational tools to probe the behavior of molecules over time and to predict their chemical reactivity.

Molecular Dynamics Simulations

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes, flexibility, and intermolecular interactions of a compound like this compound.

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. For this compound, this would involve analyzing the rotation around the amide bond and the bonds connecting the phenyl and pyridinyl rings.

Solvation Effects: By including solvent molecules in the simulation box, MD can model how the compound behaves in a particular solvent, providing insights into its solubility and the arrangement of solvent molecules around it.

Interaction with Biological Macromolecules: If a biological target is identified, MD simulations can be used to study the binding process of this compound to the target protein. This can reveal the key amino acid residues involved in the interaction, the stability of the complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). Research on other benzamide (B126) derivatives has successfully used this approach to validate docking studies and understand the stability of ligand-protein complexes. nih.gov

Advanced Reactivity Descriptors

Advanced reactivity descriptors, often derived from Density Functional Theory (DFT) calculations, provide a quantitative measure of the reactivity of different sites within a molecule. These descriptors help in understanding and predicting the course of chemical reactions.

Fukui Functions: The Fukui function is a key descriptor that indicates the propensity of a site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. For this compound, calculating Fukui functions would identify the atoms most susceptible to attack, which is crucial for predicting its metabolic fate or its mechanism of action.

Local and Global Reactivity Indices: Other important descriptors include:

Electronegativity and Chemical Potential: These relate to the molecule's ability to attract electrons.

Electrophilicity Index: This index quantifies the electrophilic character of a molecule.

The table below illustrates the kind of data that would be generated from such a computational study. Please note that the values presented are hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

Table 1: Hypothetical Advanced Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| Global Descriptors | ||

| Chemical Hardness (η) | 2.5 eV | Indicates molecular stability and resistance to deformation. |

| Chemical Potential (μ) | -4.0 eV | Relates to the tendency of electrons to escape the system. |

| Electrophilicity Index (ω) | 3.2 eV | Measures the propensity of the molecule to accept electrons. |

| Local Descriptors (Fukui Functions) | ||

| fk+ at N (nitro group) | 0.15 | High value suggests susceptibility to nucleophilic attack. |

Investigation of Biological Activities and Underlying Mechanisms in Pre Clinical Models

Antimicrobial Research Trajectories

The search for novel antimicrobial agents is a critical endeavor in the face of growing drug resistance. Benzamide (B126) derivatives, including 4-methyl-N-(5-nitropyridin-2-yl)benzamide, have been synthesized and evaluated for their potential to combat various microbial pathogens. niscpr.res.inresearchgate.net

Antibacterial Activity: In Vitro Assays (e.g., Microdilution Broth Susceptibility Testing)

The antibacterial potential of this compound, identified in research as compound 7b, was evaluated using the microdilution broth susceptibility test. niscpr.res.in This method determined the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

In these in vitro assays, the compound demonstrated promising activity against a panel of both Gram-positive and Gram-negative bacteria. niscpr.res.inepa.gov The MIC values for this compound against several bacterial strains were recorded, indicating its ability to inhibit bacterial growth. niscpr.res.in

Table 1: In Vitro Antibacterial Activity of this compound (Compound 7b)

| Bacterial Strain | Type | MIC (µM) niscpr.res.in |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.41 |

| Streptococcus viridans | Gram-positive | 0.41 |

| Escherichia coli | Gram-negative | 0.83 |

| Klebsiella pneumoniae | Gram-negative | 0.83 |

| Proteus mirabilis | Gram-negative | 0.41 |

| Pseudomonas aeruginosa | Gram-negative | 0.83 |

Data sourced from a study by Rai et al. (2010).

Mechanistic Insights into Antifungal Activity

While the broader class of benzamides has been investigated for antifungal properties, specific studies detailing the mechanistic pathways of this compound are limited. nanobioletters.comnih.gov Research on other novel benzamide derivatives containing a triazole moiety has shown that their antifungal efficacy can be significant, with some compounds exhibiting potent activity against various phytopathogenic fungi. nih.gov However, the precise mechanism, such as inhibition of ergosterol (B1671047) synthesis or disruption of the fungal cell wall, has not been elucidated for this compound itself. General mechanisms for other antifungal agents include the generation of reactive oxygen species (ROS) and interference with mitochondrial activity. nih.gov

Evaluation of Antiviral Potential and Mechanisms of Action

The antiviral potential of this compound has not been extensively reported. However, investigations into related N-phenyl benzamide structures have offered insights into possible antiviral mechanisms. For instance, certain N-phenyl benzamides have been shown to inhibit enterovirus infections, like Coxsackie Virus A9. nih.gov The proposed mechanism for these related compounds involves direct binding to the viral capsid, which stabilizes the virion and prevents it from uncoating and releasing its genetic material into host cells. nih.gov This suggests a potential avenue for how benzamide scaffolds could exert antiviral effects, though specific research on the nitropyridine derivative is required for confirmation.

Structure-Activity Relationship (SAR) of Benzamide Derivatives as Antimicrobials

Structure-activity relationship (SAR) studies provide crucial information for optimizing lead compounds. For the series of N-(nitropyridin-2-yl)benzamide derivatives, the substituents on the benzoyl ring play a significant role in modulating antibacterial activity. niscpr.res.in

A comparative analysis of the series revealed the following insights:

Influence of the para-substituent: The activity of this compound (compound 7b) was compared to its analogues with different para-substituents. Its parent compound, N-(5-nitropyridin-2-yl)benzamide (7a), showed an MIC of 0.83 µM against S. aureus, whereas the 4-methyl derivative (7b) had an improved MIC of 0.41 µM. niscpr.res.in Conversely, introducing a 4-chloro or 4-nitro group resulted in decreased or equivalent activity against most strains compared to the unsubstituted version. niscpr.res.in

Influence of the pyridine (B92270) ring substituent: When comparing the 5-nitro-substituted pyridine series (e.g., 7a) with a 5-bromo-substituted series (e.g., 4a), the replacement of the bromine atom with a nitro group enhanced the activity against S. aureus. niscpr.res.in This highlights the electronic influence of the substituent on the pyridine moiety.

Enzyme Inhibition and Receptor Modulation Studies

Beyond antimicrobial actions, benzamides are being explored as modulators of key enzymes involved in cellular signaling pathways, which are often implicated in various diseases.

Kinase Inhibition (e.g., c-Abl) and Investigation of Inhibitory Mechanisms

While there is no direct published research evaluating this compound as a kinase inhibitor, studies on structurally similar compounds suggest this is a promising area. For example, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed and synthesized as inhibitors of the c-Abl tyrosine kinase. nih.gov The c-Abl kinase is involved in various cellular processes, and its dysregulation is linked to neurodegenerative diseases. nih.gov In that study, a lead compound from the series demonstrated significant inhibitory activity against c-Abl and showed a neuroprotective effect in a cell-based model of Parkinson's disease. nih.gov Other complex benzamide derivatives have also been developed as potent dual inhibitors of ABL and c-KIT kinases for applications in oncology. nih.gov These findings indicate that the benzamide scaffold, particularly those with a 4-methyl substitution, can be a valuable starting point for the design of potent and selective kinase inhibitors.

Phosphodiesterase/Dehydrogenase Inhibition (e.g., 15-Prostaglandin Dehydrogenase)

There is no information in the scientific literature to suggest that this compound has been evaluated as an inhibitor of phosphodiesterases or dehydrogenases, such as 15-prostaglandin dehydrogenase (15-PGDH). While the inhibition of 15-PGDH is a therapeutic strategy being explored for tissue regeneration, with other structurally distinct small molecules showing activity, this specific compound has not been implicated in such studies.

Allosteric Modulation of G Protein-Coupled Receptors (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5)

Similarly, no studies have been found that investigate the potential of this compound as an allosteric modulator of any G protein-coupled receptor, including the metabotropic glutamate receptor subtype 5 (mGluR5). The field of mGluR5 modulation is an active area of research with numerous compounds being reported, but this compound is not among them.

Activation of Enzymes (e.g., Nicotinamide (B372718) Phosphoribosyltransferase, NAMPT)

The potential for this compound to act as an activator of enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) has not been documented in any available research. While NAMPT activators are of interest for their potential in metabolic and age-related diseases, this compound has not been identified as a modulator of its activity.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Due to the lack of biological activity data, no structure-activity relationship (SAR) studies have been published for this compound concerning the biological targets of interest. Consequently, the subsequent sections on the influence of substituents, stereochemical considerations, and rational design principles cannot be addressed for this specific compound.

Molecular Interactions and Binding Affinity Investigations

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Comprehensive searches of scientific literature and chemical databases did not yield any specific studies on the molecular docking simulations of this compound. While research on related benzamide and nitropyridine derivatives often employs molecular docking to predict binding affinities and interaction patterns with various protein targets, no such data is publicly available for the specified compound.

Elucidation of Specific Binding Sites and Allosteric Modulation Mechanisms

There is no available scientific information detailing the specific binding sites or allosteric modulation mechanisms of this compound. Studies on other molecules have explored allosteric modulation of targets like metabotropic glutamate receptors, but these findings are not directly applicable to the compound .

Preclinical In Vivo Pharmacological Models for Mechanistic Exploration and Target Engagement

Assessment of Compound Activity in Disease Models to Understand Mechanism (e.g., Neuroprotective Effects in Parkinson's Disease Models)

No preclinical in vivo studies assessing the activity of this compound in any disease models, including models of Parkinson's disease for neuroprotective effects, have been found in the public domain. Research has been conducted on the neuroprotective properties of other structurally distinct compounds in Parkinson's models, but this information does not pertain to this compound.

Determination of Receptor Occupancy in Animal Brain Models

Information regarding the determination of receptor occupancy for this compound in animal brain models is not available in the scientific literature.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Advanced Analogs with Optimized Biological Profiles

The future development of 4-methyl-N-(5-nitropyridin-2-yl)benzamide hinges on the rational design and synthesis of advanced analogs with superior biological properties. Structure-activity relationship (SAR) studies are fundamental to this effort, allowing researchers to correlate specific structural modifications with changes in pharmacological activity. mdpi.com By systematically altering different parts of the parent molecule—the 4-methylbenzoyl group, the amide linker, and the 5-nitropyridine ring—investigators can fine-tune its potency, selectivity, and pharmacokinetic profile.

Key strategies for analog design include:

Modification of the Benzoyl Ring: Introducing various substituents on the benzene (B151609) ring can modulate electronic properties and steric interactions with biological targets. For instance, adding electron-withdrawing or electron-donating groups could influence binding affinity and metabolic stability.

Alteration of the Pyridine (B92270) Moiety: The nitro group on the pyridine ring is a strong electron-withdrawing group and a potential site for metabolic reduction. Replacing or repositioning this group could lead to analogs with different target specificities and safety profiles. Furthermore, substituting the pyridine ring with other heterocyclic systems, a strategy known as bioisosterism, could yield compounds with novel activities. nih.govnih.gov

Scaffold Hopping: Replacing the central benzamide (B126) core with other chemical scaffolds while maintaining the key pharmacophoric features could lead to the discovery of entirely new classes of bioactive molecules.

The synthesis of these novel analogs will leverage modern organic chemistry transformations, including advanced cross-coupling reactions and functional group interconversions to build a diverse chemical library for biological screening. nih.gov

Table 1: Hypothetical Analogs of this compound and Design Rationale

| Modification Site | Proposed Change | Design Rationale |

|---|---|---|

| Benzoyl Ring | Replace 4-methyl with 4-methoxy or 4-trifluoromethyl | To probe electronic effects on target binding. |

| Benzoyl Ring | Introduce additional substituents (e.g., fluoro, chloro) | To enhance binding affinity and membrane permeability. |

| Pyridine Ring | Replace 5-nitro with 5-cyano or 5-sulfonamido | To modulate electron density and improve metabolic stability. |

| Pyridine Ring | Isosteric replacement with pyrimidine (B1678525) or pyrazine | To explore novel interactions with target proteins and alter physicochemical properties. nih.govnih.gov |

| Amide Linker | Replace with thioamide or reverse amide | To alter hydrogen bonding capacity and conformational rigidity. |

Development of Novel Computational Approaches for Predictive Biological Activity Modeling

In silico methods are indispensable in modern drug discovery for accelerating the identification of promising lead compounds and reducing reliance on expensive, time-consuming laboratory experiments. rsc.org For this compound and its future analogs, the development of sophisticated computational models is a key research direction.

Molecular docking studies can predict how these benzamide derivatives bind to the active sites of specific protein targets, such as enzymes or receptors. mdpi.comnih.gov These simulations provide insights into the binding orientation, key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and binding affinity, which helps prioritize which analogs to synthesize. mdpi.com For example, docking studies have been successfully used to identify promising benzamide-based inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE1). mdpi.com

Emerging computational trends that will shape future research include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to mathematically correlate the chemical structures of benzamide analogs with their biological activities.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of binding stability and conformational changes.

Machine Learning and AI: Employing artificial intelligence algorithms to analyze large datasets and predict the biological activities, toxicity, and pharmacokinetic properties of novel, un-synthesized compounds with greater accuracy.

Table 2: Computational Approaches in Benzamide Drug Discovery

| Computational Method | Application | Potential Impact on Research |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of analogs to a target protein. mdpi.comnih.gov | Prioritization of synthetic targets; rational design of more potent compounds. |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. | Predictive modeling for large virtual libraries; identification of key structural features for activity. |

| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time. | Assessment of binding stability; understanding of allosteric effects and conformational dynamics. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Design of novel scaffolds with desired activity; virtual screening of compound databases. |

Mechanistic Elucidation of Unexplored Biological Pathways and Targets

While existing benzamides are known to interact with a range of biological targets, the full therapeutic potential of this compound may lie in unexplored biological pathways. mdpi.comnih.gov A critical future direction is to move beyond candidate-based screening and employ unbiased, large-scale approaches to identify novel molecular targets and elucidate their mechanisms of action.

Chemical proteomics is a powerful tool for this purpose. chemikailproteomics.com This approach uses chemical probes derived from the parent compound to capture and identify its interacting proteins from complex biological samples, such as cell lysates. By mapping these interactions, researchers can uncover previously unknown targets and pathways modulated by the compound. chemikailproteomics.com This can reveal unexpected therapeutic opportunities, for instance, in oncology or immunology. chemikailproteomics.com

Follow-up studies would then involve a combination of techniques from molecular and cell biology, biochemistry, and biophysics to validate these newly identified targets and understand precisely how the compound exerts its biological effects. chemikailproteomics.com This mechanistic understanding is crucial for designing next-generation analogs with enhanced selectivity and reduced off-target effects.

Integration of Multidisciplinary Methodologies in Chemical Biology Research

Addressing the complex challenges in drug discovery requires a departure from siloed research efforts. The future study of this compound will benefit immensely from the integration of multidisciplinary methodologies, a hallmark of the field of chemical biology. hilarispublisher.com This holistic approach combines the power of chemical synthesis with the detailed insights of biological investigation. hilarispublisher.com

A successful research program would involve a collaborative team with expertise spanning several disciplines:

Organic and Medicinal Chemistry: For the design and synthesis of novel analogs. chemikailproteomics.com

Biochemistry and Biophysics: To characterize protein-ligand interactions and enzyme kinetics. chemikailproteomics.com

Cell and Molecular Biology: To evaluate the effects of compounds in cellular models of disease. chemikailproteomics.com

Computational Chemistry and Bioinformatics: For predictive modeling and data analysis. chemikailproteomics.com

By fostering close collaboration between these fields, research teams can create a dynamic feedback loop where computational predictions guide synthetic efforts, and biological findings inform the next round of molecular design. This integrated strategy accelerates the discovery process, from initial hit identification to the development of optimized lead compounds. hilarispublisher.com

Exploration of New Catalytic Systems for Sustainable Synthesis of Benzamide Scaffolds

As promising compounds advance toward potential large-scale production, the environmental impact and efficiency of their synthesis become critical considerations. The formation of the amide bond is one of the most frequently performed reactions in chemical manufacturing, and traditional methods often require harsh conditions or generate significant waste. rsc.org A key area of future research is the development of green and sustainable catalytic systems for the synthesis of benzamide scaffolds like this compound. rsc.orgresearchgate.net

Emerging sustainable approaches include:

Biocatalysis: Using enzymes, such as amide bond synthetases, to form the amide linkage under mild, aqueous conditions. rsc.org This approach offers high selectivity and reduces the need for toxic reagents and solvents.

Non-Noble Metal Catalysis: Developing catalysts based on abundant and inexpensive metals (e.g., cobalt, copper) to replace precious metals (e.g., palladium, rhodium) in key synthetic steps. researchgate.net

Novel Solvent Systems: Employing environmentally benign solvents, such as deep eutectic solvents (DES), which are biodegradable and can enhance reaction rates and simplify product purification. researchgate.net

These sustainable methodologies not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective manufacturing processes, which are vital for the long-term viability of any new therapeutic agent. rsc.org

Table 3: Comparison of Catalytic Systems for Benzamide Synthesis

| Synthetic Method | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Coupling | Stoichiometric coupling reagents, organic solvents | Broad substrate scope, well-established | Poor atom economy, generation of waste |

| Biocatalysis | Enzymes, aqueous buffer, room temperature | High selectivity, environmentally friendly, mild conditions. rsc.org | Limited substrate scope, enzyme stability |

| Non-Noble Metal Catalysis | Earth-abundant metal catalysts (e.g., Co, Cu), various solvents | Lower cost, reduced toxicity, sustainable. researchgate.net | Can require higher catalyst loading or temperatures |

| Deep Eutectic Solvents | Biodegradable solvent components, often mild heating | Green solvent system, can enhance reactivity, easy workup. researchgate.net | Viscosity, thermal stability limitations |

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-methyl-N-(5-nitropyridin-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Nitration : Introduce the nitro group to the pyridine ring via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Amidation : React 5-nitropyridin-2-amine with 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the benzamide bond. Optimize reaction temperature (40–60°C) and solvent (dichloromethane or THF) to enhance yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and benzene rings) and methyl groups (δ 2.4–2.6 ppm). Compare coupling patterns to distinguish nitro-substituted pyridine environments .

- IR Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₁N₃O₃) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the inhibitory effects of this compound on bacterial enzymes?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis .

- Enzyme Assays : Measure IC₅₀ via spectrophotometric assays (e.g., malachite green for phosphate release). Include positive controls (e.g., known PPTase inhibitors) and replicate experiments (n=6) to ensure statistical validity .

- Pathway Analysis : Employ transcriptomics (RNA-seq) to assess downstream effects on bacterial proliferation pathways (e.g., acyl carrier protein biosynthesis) .

Q. What strategies are effective in reconciling conflicting data regarding the biological activity of this compound across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize experimental conditions (e.g., bacterial strain, growth media) and validate compound purity via LC-MS .

- Meta-Analysis : Apply univariate ANOVA to identify variables (e.g., solvent polarity, assay pH) causing discrepancies. Use Duncan’s post-hoc test for pairwise comparisons .

- Theoretical Modeling : Corrogate activity trends using QSAR models to isolate structural determinants (e.g., nitro group orientation) influencing potency .

Q. How can computational modeling be integrated with experimental studies to elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with PPTases) to identify key binding residues. Validate predictions via mutagenesis studies .

- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to rationalize reactivity at the nitro group (e.g., susceptibility to reduction) .

- Data Integration : Use cheminformatics platforms (e.g., Schrödinger Suite) to overlay computational results with experimental IC₅₀ data, enabling iterative SAR refinement .

Experimental Design & Optimization

Q. What are the critical considerations for optimizing the amidation step in the synthesis of this compound?

- Methodological Answer :

- Base Selection : Use non-nucleophilic bases (e.g., DMAP) to minimize side reactions. Monitor pH to maintain alkaline conditions (pH 8–9) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures (0–5°C) to avoid decomposition .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate benzoyl chloride activation. Quantify yield improvements via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.